Sodium 2-(5-methoxypyridin-2-yl)acetate
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Overview
Description
Sodium 2-(5-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H10NNaO3 and a molecular weight of 191.16 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and a sodium acetate group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(5-methoxypyridin-2-yl)acetate typically involves the reaction of 5-methoxypyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(5-methoxypyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxypyridine-2-acetate.
Reduction: Formation of 2-(5-methoxypiperidin-2-yl)acetate.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Sodium 2-(5-methoxypyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(5-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(5-hydroxypyridin-2-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Sodium 2-(5-chloropyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of a methoxy group.
Sodium 2-(5-nitropyridin-2-yl)acetate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
Sodium 2-(5-methoxypyridin-2-yl)acetate is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. The methoxy group can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
sodium;2-(5-methoxypyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-3-2-6(9-5-7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDIONJVZPFMC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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